

# Physical and chemical properties of Methyl 2-Chloro-4-iodobenzoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-Chloro-4-iodobenzoate

Cat. No.: B175114

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## An In-depth Technical Guide to Methyl 2-Chloro-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 2-chloro-4-iodobenzoate** is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring a methyl ester, a chloro substituent, and an iodo substituent on the benzene ring, offers multiple reaction sites for the construction of complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 2-Chloro-4-iodobenzoate**, its synthesis, and its reactivity, with a focus on its application in cross-coupling reactions.

## Physicochemical Properties

The physical and chemical properties of **Methyl 2-Chloro-4-iodobenzoate** are summarized below. It is important to note that while some experimental data is available, other values are predicted and should be considered as estimates.

Table 1: Physical and Chemical Properties of **Methyl 2-Chloro-4-iodobenzoate**

Property	Value	Source
CAS Number	156573-32-9	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> ClO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	296.49 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline solid	<a href="#">[1]</a>
Melting Point	112-116 °C	<a href="#">[1]</a>
Boiling Point	149-150 °C (at reduced pressure)	<a href="#">[1]</a>
	308.7 ± 27.0 °C (Predicted, at 760 mmHg)	<a href="#">[2]</a>
Density	1.837 ± 0.06 g/cm <sup>3</sup> (Predicted)	ChemicalBook
Solubility	No experimental data available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, and insoluble in water.	

## Spectral Data

Detailed experimental spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **Methyl 2-Chloro-4-iodobenzoate** (CAS 156573-32-9) are not readily available in the public domain. Researchers are advised to acquire this data upon synthesis or purchase.

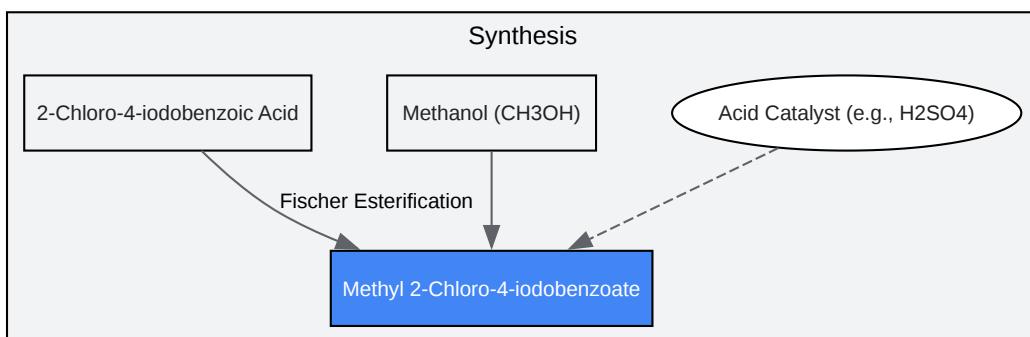
## Synthesis and Reactivity

**Methyl 2-chloro-4-iodobenzoate** is a valuable intermediate, particularly in the synthesis of pharmaceutical compounds and complex organic materials.[\[1\]](#)

## Synthesis

The most common method for the synthesis of methyl esters of benzoic acid derivatives is the Fischer esterification of the corresponding carboxylic acid. This involves the reaction of 2-chloro-4-iodobenzoic acid with methanol in the presence of an acid catalyst.

General Synthesis Pathway of Methyl 2-Chloro-4-iodobenzoate



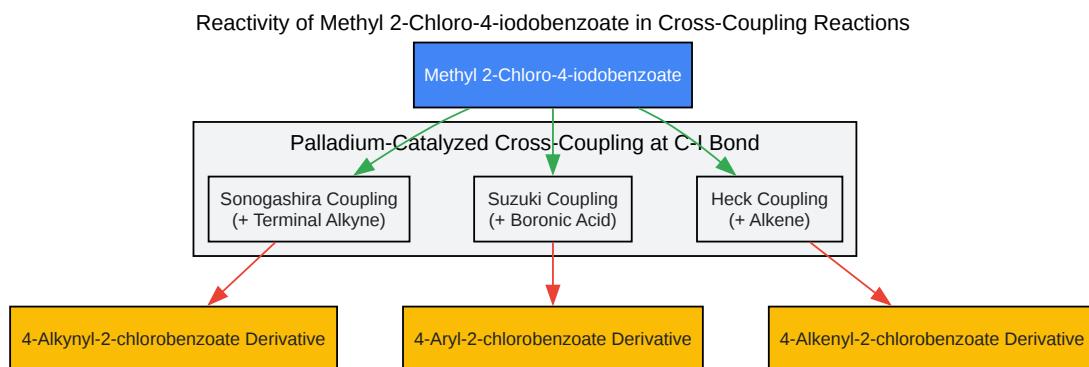
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General synthesis of **Methyl 2-Chloro-4-iodobenzoate**.

## Chemical Reactivity

The reactivity of **Methyl 2-Chloro-4-iodobenzoate** is dominated by the presence of two different halogen atoms on the aromatic ring. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making the iodo position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization of the molecule.

Common cross-coupling reactions involving the carbon-iodine bond include the Sonogashira, Suzuki, and Heck reactions.<sup>[1]</sup>



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Cross-coupling reactions of **Methyl 2-Chloro-4-iodobenzoate**.

## Experimental Protocols

The following are representative experimental protocols for the synthesis of a substituted methyl benzoate via Fischer esterification and a subsequent Sonogashira coupling reaction. These are generalized procedures and may require optimization for **Methyl 2-Chloro-4-iodobenzoate**.

### Representative Protocol 1: Synthesis via Fischer Esterification

This protocol describes the general procedure for the acid-catalyzed esterification of a benzoic acid derivative.<sup>[3]</sup>

Materials:

- 2-Chloro-4-iodobenzoic acid
- Methanol (anhydrous)

- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate or other suitable extraction solvent
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-iodobenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **Methyl 2-Chloro-4-iodobenzoate**.
- If necessary, purify the product by recrystallization or column chromatography.

## Representative Protocol 2: Sonogashira Coupling Reaction

This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of an aryl iodide with a terminal alkyne.[4][5]

### Materials:

- **Methyl 2-Chloro-4-iodobenzoate**
- Terminal alkyne (e.g., phenylacetylene) (1.1-1.5 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 1-5 mol%)
- Copper(I) iodide ( $\text{CuI}$ , 2-10 mol%)
- Anhydrous base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

### Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **Methyl 2-Chloro-4-iodobenzoate** (1.0 eq), the palladium catalyst, and copper(I) iodide.
- Add the anhydrous solvent, followed by the base and the terminal alkyne.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
- Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.
- Wash the filtrate with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2-chlorobenzoate derivative.

## Biological Activity

While many halogenated aromatic compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic effects, there is currently no specific information available in the public domain regarding the biological activity of **Methyl 2-Chloro-4-iodobenzoate**.<sup>[6][7]</sup> The cytotoxicity of halogenated compounds can be influenced by the type and position of the halogen substituents.<sup>[6]</sup> Further research is required to determine the biological profile of this specific molecule.

## Conclusion

**Methyl 2-Chloro-4-iodobenzoate** is a valuable synthetic intermediate with significant potential in medicinal chemistry and material science. Its differential reactivity, primarily at the iodo position, allows for selective functionalization through various cross-coupling reactions. While some physical properties are known, a comprehensive experimental characterization, including detailed spectral analysis and solubility data, is still needed. The provided representative experimental protocols for its synthesis and subsequent reactions offer a starting point for researchers interested in utilizing this versatile building block. Future studies into the biological activity of this compound could reveal new therapeutic applications.

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- To cite this document: BenchChem. [Physical and chemical properties of Methyl 2-Chloro-4-iodobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175114#physical-and-chemical-properties-of-methyl-2-chloro-4-iodobenzoate>]

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